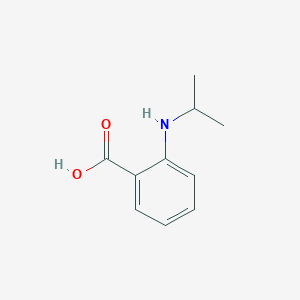

2-(Isopropylamino)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(propan-2-ylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(2)11-9-6-4-3-5-8(9)10(12)13/h3-7,11H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURMOWNIJUVJSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20481372 | |

| Record name | 2-(isopropylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50817-45-3 | |

| Record name | 2-(isopropylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Intramolecular Cyclization Lactam Formation :

The intramolecular cyclization of 2-(isopropylamino)benzoic acid to yield an N-isopropyl-substituted benzisoxazolone is a plausible transformation, likely acid-catalyzed. The energy profile for such a reaction would typically involve an initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of the amino group on the activated carbonyl carbon. The rate-determining step would likely be the formation of the tetrahedral intermediate, and the corresponding transition state would exhibit a high energy barrier.

The presence of the bulky isopropyl group on the nitrogen atom would sterically hinder the approach to the carbonyl carbon, likely resulting in a higher activation energy compared to a less substituted analogue like N-methylanthranilic acid.

Illustrative Energy Profile Data for a Hypothetical Acid-Catalyzed Intramolecular Cyclization:

| Reaction Coordinate | Species | Relative Free Energy (kcal/mol) (Hypothetical) |

| Reactant | This compound + H+ | 0.0 |

| Transition State 1 (TS1) | Protonated tetrahedral intermediate formation | +25.0 |

| Intermediate 1 (Int1) | Protonated tetrahedral intermediate | +15.0 |

| Transition State 2 (TS2) | Water elimination | +20.0 |

| Product | N-Isopropyl-1,2-benzisoxazol-3(2H)-one + H2O + H+ | -10.0 |

Note: The values in the table are hypothetical and serve to illustrate the concept of a reaction energy profile. Actual values would require specific computational studies.

Intermolecular Reactions:

For intermolecular reactions, such as Fischer esterification with an alcohol or amide formation with an amine, the transition state analysis would similarly focus on the nucleophilic attack at the carbonyl carbon. The energy profiles would be influenced by the nature of the attacking nucleophile and the reaction conditions.

Detailed Research Findings from Analogous Systems:

While specific data for 2-(isopropylamino)benzoic acid is scarce, studies on the cyclization of N-acylanthranilic acids to form quinazolinones provide valuable insights. These reactions often proceed via a tetrahedral intermediate, and the rate-determining step is typically the cyclization or the subsequent dehydration. Computational studies on these systems reveal that the activation barriers are sensitive to the nature of the substituents on both the nitrogen and the aromatic ring. For instance, electron-donating groups on the anthranilic acid ring can lower the activation energy by stabilizing the developing positive charge in the transition state.

Spectroscopic Characterization and Structural Elucidation of 2 Isopropylamino Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the structure of organic molecules by providing information about the hydrogen (¹H) and carbon (¹³C) atoms.

Proton NMR (¹H NMR) Analysis of Characteristic Shifts and Coupling Patterns

A detailed ¹H NMR analysis of 2-(isopropylamino)benzoic acid would be expected to reveal characteristic signals for the aromatic protons on the benzene (B151609) ring, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The chemical shifts of the aromatic protons would be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group. Spin-spin coupling between adjacent protons would provide information on their connectivity. However, specific experimental data detailing these chemical shifts and coupling constants for this compound are not available.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Confirmation

The ¹³C NMR spectrum is crucial for confirming the carbon skeleton of the molecule. For this compound, distinct signals would be expected for the carboxyl carbon, the aromatic carbons, and the carbons of the isopropyl group. The positions of the substituents on the benzene ring would lead to a unique set of chemical shifts for the aromatic carbons. Unfortunately, no experimental ¹³C NMR data for this compound could be located.

Two-Dimensional NMR Techniques for Connectivity Assignments (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful methods for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. A COSY spectrum would show correlations between coupled protons, while HSQC would correlate directly bonded proton and carbon atoms. An HMBC spectrum would reveal longer-range correlations between protons and carbons, which is invaluable for piecing together the molecular structure. Regrettably, there is no available 2D NMR data for this compound in the public domain to perform such an analysis.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine, the C=O stretch of the carboxylic acid, C-N stretching, and various vibrations associated with the aromatic ring. The broadness of the O-H and N-H stretches would indicate hydrogen bonding. While general ranges for these functional groups are known, a specific and detailed FT-IR spectrum with peak assignments for this compound is not available.

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for identifying the vibrations of the aromatic ring and the carbon skeleton. However, similar to the other techniques, there is a lack of specific Raman spectroscopic data for this compound.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for unequivocally determining the elemental formula of a compound. The molecular formula of this compound is C₁₀H₁₃NO₂. By calculating the theoretical monoisotopic mass from this formula and comparing it to the experimentally measured mass, its composition can be verified with a high degree of confidence.

The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). The experimentally determined mass from an HRMS instrument would need to match this theoretical value within a very narrow tolerance (typically < 5 ppm) to confirm the molecular formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NO₂ |

| Theoretical Monoisotopic Mass | 179.094628657 Da |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion of this compound, [M+H]⁺ or M⁺·) which is then fragmented to produce product ions. The analysis of these fragments provides valuable information about the compound's structure.

While specific experimental MS/MS data for this compound is not widely published, a plausible fragmentation pathway can be proposed based on the known fragmentation patterns of benzoic acid and related N-substituted aromatic compounds. The primary fragmentation sites would be the carboxylic acid group and the isopropylamino side chain.

Key fragmentation pathways for the molecular ion (m/z 179) would likely include:

Loss of a hydroxyl radical (·OH): Cleavage of the C-OH bond in the carboxylic acid group would result in a stable acylium ion.

Loss of the carboxyl group (·COOH): This fragmentation would lead to the formation of an N-isopropylanilinium ion.

Loss of propene: A McLafferty-type rearrangement could lead to the elimination of a neutral propene molecule from the isopropyl group.

Alpha-cleavage: Cleavage of the bond between the isopropyl group and the nitrogen atom.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 179 | 162 | ·OH (17 Da) | [C₁₀H₁₂NO]⁺ |

| 179 | 134 | ·COOH (45 Da) | [C₉H₁₂N]⁺ |

| 179 | 137 | C₃H₆ (42 Da) | [C₇H₇NO₂]⁺· |

| 179 | 136 | ·CH(CH₃)₂ (43 Da) | [C₇H₆NO₂]⁺ |

X-ray Crystallography

Searches of the available scientific literature and crystallographic databases did not yield a publicly available crystal structure for the monomeric form of this compound. A structure has been reported for a chemically synthesized trimer of N-isopropylanthranilic acid, where three monomer units are linked by amide bonds. jst.go.jpresearchgate.netjst.go.jp However, the crystallographic data for this trimer is not representative of the monomeric acid. Therefore, the following subsections describe the type of information that would be obtained from such an analysis, should the data become available.

Determination of Crystal Structure and Molecular Geometry

A successful single-crystal X-ray diffraction experiment would provide the fundamental crystallographic data for this compound. This includes the dimensions of the unit cell (the basic repeating unit of the crystal), the crystal system (e.g., monoclinic, orthorhombic), and the space group, which describes the symmetry elements within the crystal. The analysis would also yield the precise coordinates of each atom, allowing for the calculation of exact bond lengths and angles, confirming the connectivity and geometry of the molecule.

Assessment of Torsional Angles and Conformations in the Solid State

The solid-state conformation of the molecule would be defined by its torsional angles. Of particular interest would be the torsional angle between the plane of the benzoic acid ring and the plane of the carboxylic acid group, as well as the angles defining the orientation of the isopropyl group relative to the rest of the molecule. An intramolecular hydrogen bond between the N-H of the amino group and the carbonyl oxygen of the carboxylic acid is expected, which would significantly influence the planarity and conformation of this part of the molecule.

Chemical Reactivity and Transformation Mechanisms of 2 Isopropylamino Benzoic Acid

Reactions at the Carboxyl Moiety

The carboxyl group is a primary site of reactivity in 2-(isopropylamino)benzoic acid, susceptible to a variety of transformations common to carboxylic acids. These reactions include esterification, amidation, anhydride (B1165640) formation, and reduction.

Esterification Reactions and Kinetics

The esterification of this compound involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. The reaction is a reversible equilibrium process. The general scheme for the esterification of this compound is as follows:

C₁₀H₁₃NO₂ + R-OH ⇌ C₁₀H₁₂NO₂R + H₂O

For the esterification of benzoic acid with various alcohols, the reaction typically follows first-order kinetics with respect to the carboxylic acid. The reaction rate is also dependent on the concentration of the catalyst. The presence of the isopropylamino group at the ortho position may exert steric hindrance, potentially slowing the reaction rate compared to unsubstituted benzoic acid. However, the electron-donating nature of the amino group could also influence the reactivity of the carboxyl group.

A study on the kinetics of benzoic acid esterification with 1-butyl alcohol catalyzed by p-toluenesulfonic acid showed that the reaction is first order with respect to benzoic acid. dnu.dp.ua The activation energies for the forward and reverse reactions were determined to be 58.40 kJ·mol⁻¹ and 57.70 kJ·mol⁻¹, respectively. researchgate.net Another study on the esterification of benzoic acid with n-octyl alcohol or isooctyl alcohol using sulfuric acid as a catalyst also found the reaction to be first order with respect to benzoic acid. researchgate.net

Table 1: Factors Influencing Esterification of this compound

| Factor | Effect on Reaction Rate | Rationale |

| Alcohol Structure | Primary > Secondary > Tertiary | Steric hindrance around the hydroxyl group of the alcohol affects the nucleophilic attack on the carboxyl carbon. |

| Catalyst | Acid catalysts (e.g., H₂SO₄, p-TsOH) are required. | The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. |

| Temperature | Increased temperature increases the reaction rate. | Provides the necessary activation energy for the reaction to proceed. However, being an equilibrium reaction, excessive temperature may not favor product formation. |

| Water Removal | Removal of water shifts the equilibrium towards the products. | Le Chatelier's principle. |

Amidation and Anhydride Formation

Amidation: this compound can react with amines to form amides. This reaction typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent. A direct synthesis of N-isopropyl-2-aminobenzamide has been reported via the reaction of isatoic anhydride (derived from anthranilic acid) with isopropylamine. google.com This suggests a practical route to the corresponding amide of this compound.

Anhydride Formation: The formation of a symmetric anhydride from this compound would involve the dehydration of two molecules of the acid. This is typically achieved by heating or by using a dehydrating agent such as acetic anhydride or phosphorus pentoxide. While specific studies on the anhydride of this compound are not prevalent, the general methods for benzoic anhydride synthesis are applicable. orgsyn.org For instance, benzoic anhydride can be prepared by treating benzoic acid with acetic anhydride. orgsyn.org Mixed anhydrides can also be formed by reacting a carboxylic acid with a reactive acid derivative, such as an acid chloride, in the presence of a base. google.com

Reduction of the Carboxylic Acid Group

The carboxylic acid group of this compound can be reduced to a primary alcohol, forming 2-(isopropylamino)benzyl alcohol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). Milder reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids.

Reactions at the Aromatic Ring

The aromatic ring of this compound is subject to electrophilic and, under specific conditions, nucleophilic substitution reactions. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents: the isopropylamino group and the carboxyl group.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

In electrophilic aromatic substitution reactions, the isopropylamino group (-NHCH(CH₃)₂) is a strongly activating and ortho-, para-directing group due to the electron-donating resonance effect of the nitrogen lone pair. The carboxyl group (-COOH), on the other hand, is a deactivating and meta-directing group due to its electron-withdrawing inductive and resonance effects.

The powerful activating and ortho-, para-directing effect of the amino group dominates the deactivating and meta-directing effect of the carboxyl group. Therefore, incoming electrophiles will be directed to the positions ortho and para to the isopropylamino group. The position para to the amino group (position 5) is sterically unhindered. The position ortho to the amino group (position 3) is also available. The other ortho position (position 1) is already substituted by the carboxyl group.

Thus, electrophilic substitution on this compound is expected to yield a mixture of 3- and 5-substituted products. The exact ratio of these products would depend on the specific electrophile and reaction conditions, with steric hindrance from the bulky isopropyl group potentially influencing the ortho-to-para ratio. youtube.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reaction | Expected Major Product(s) | Rationale |

| Nitration (HNO₃/H₂SO₄) | 2-(Isopropylamino)-5-nitrobenzoic acid and 2-(Isopropylamino)-3-nitrobenzoic acid | The strongly activating -NHR group directs the incoming NO₂⁺ group to the ortho and para positions. |

| Halogenation (Br₂/FeBr₃) | 2-(Isopropylamino)-5-bromobenzoic acid and 2-(Isopropylamino)-3-bromobenzoic acid | The strongly activating -NHR group directs the incoming Br⁺ group to the ortho and para positions. |

| Sulfonation (fuming H₂SO₄) | 2-(Isopropylamino)-5-sulfobenzoic acid and 2-(Isopropylamino)-3-sulfobenzoic acid | The strongly activating -NHR group directs the incoming SO₃ group to the ortho and para positions. |

| Friedel-Crafts Alkylation/Acylation | Reaction may be complex | The amino group can react with the Lewis acid catalyst, deactivating the ring. Protection of the amino group is often necessary. |

Nucleophilic Aromatic Substitution with Activated Ring Systems

Nucleophilic aromatic substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide) on the aromatic ring. wikipedia.org The aromatic ring of this compound is not activated towards nucleophilic attack as it lacks strong electron-withdrawing groups and a suitable leaving group. Therefore, it is not expected to undergo nucleophilic aromatic substitution under standard SₙAr conditions. wikipedia.orgchemistrysteps.com

Oxidation and Reduction of the Aromatic Nucleus

The aromatic core of this compound exhibits reactivity towards oxidation and reduction that is influenced by the electronic properties of its substituents: the electron-donating isopropylamino group and the electron-withdrawing carboxylic acid group.

Oxidation: The benzene (B151609) ring is generally resistant to strong oxidizing agents due to its aromatic stability. However, the activating nature of the amino group can make the ring more susceptible to oxidation than unsubstituted benzene, potentially leading to ring-opening under harsh conditions. More controlled oxidation can be achieved. For instance, the oxidation of anthranilic acid derivatives can sometimes yield nitrobenzoic acids. ijpsjournal.com The use of reagents like peroxy acids could potentially lead to hydroxylation of the aromatic ring, though the amino group itself is also a site for oxidation.

Reduction: The aromatic nucleus can be reduced to a cyclohexyl or cyclohexene (B86901) ring via catalytic hydrogenation. This reaction typically requires a catalyst, such as platinum, palladium, or rhodium, and is conducted under hydrogen pressure. mdpi.com The complete reduction of the benzene ring in this compound would yield 2-(isopropylamino)cyclohexanecarboxylic acid. The specific conditions, including catalyst choice, temperature, and pressure, would determine the extent of hydrogenation and the stereochemistry of the resulting product.

Table 1: Representative Oxidation and Reduction Reactions of the Aromatic Nucleus

| Reaction Type | Reagent/Catalyst | Potential Product | Notes |

| Oxidation | Peroxymonosulfuric acid (Caro's acid) | Hydroxylated or ring-opened products | The outcome is highly dependent on reaction conditions. |

| Reduction | H₂ / Rhodium on Carbon (Rh/C) | 2-(Isopropylamino)cyclohexanecarboxylic acid | Requires elevated pressure and temperature for complete saturation. |

| Reduction | H₂ / Palladium on Carbon (Pd/C) | 2-(Isopropylamino)cyclohexanecarboxylic acid | A common catalyst for aromatic ring hydrogenation. |

Transformations Involving the Isopropylamino Group

The secondary amine functionality is a key site of reactivity in this compound, participating in a variety of transformations.

The lone pair of electrons on the nitrogen atom of the isopropylamino group makes it nucleophilic. This allows it to react with electrophiles in N-alkylation and N-acylation reactions.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base would yield a tertiary amine, N-alkyl-N-isopropylanthranilic acid. The base is required to neutralize the hydrohalic acid byproduct.

N-Acylation: Treatment with acylating agents such as acyl chlorides or acid anhydrides (e.g., acetyl chloride or acetic anhydride) leads to the formation of an N-acyl derivative, an amide. This reaction is often performed in the presence of a non-nucleophilic base like pyridine.

These reactions provide a pathway to a diverse range of N-substituted anthranilic acid derivatives. ijpsjournal.com

The isopropylamino group can undergo oxidative transformations. Metabolic studies of secondary amines often show two primary pathways: N-dealkylation and N-oxidation. mdpi.com

N-Oxidation: Direct oxidation of the nitrogen atom can occur, potentially forming N-hydroxylamines. This pathway is a known metabolic route for many secondary alkyl amines. nih.gov

N-Dealkylation: Oxidative N-dealkylation is a common metabolic reaction catalyzed by cytochrome P450 enzymes. mdpi.comnih.gov This process involves the oxidation of the carbon atom attached to the nitrogen, forming an unstable carbinolamine intermediate that subsequently decomposes to yield anthranilic acid and acetone (B3395972). Chemical methods using specific oxidizing agents can also achieve N-dealkylation. researchgate.netacs.org

Deamination, the complete removal of the amino group, is a more drastic transformation. Diazotization of anthranilic acid derivatives followed by reduction can remove the amino group, though this process can also lead to other products like benzyne (B1209423) intermediates. wikipedia.org

As an amino acid, this compound is amphoteric, meaning it has both acidic and basic functional groups. wikipedia.org

The carboxylic acid group is acidic (pKa₂) and can be deprotonated by a base to form a carboxylate salt.

The secondary amino group is basic (related to pKa₁) and can be protonated by an acid to form an ammonium (B1175870) salt.

The protonation state of the molecule is pH-dependent. In aqueous solution, it can exist as a cationic species (at low pH), a neutral zwitterion, a neutral un-ionized form, and an anionic species (at high pH). Studies on the closely related N-methylanthranilic acid have characterized these equilibria in detail. nih.govnih.gov The tautomeric constant (Kz), which describes the equilibrium between the un-ionized and zwitterionic forms, indicates that N-alkylated anthranilic acids predominantly exist as the zwitterion near their isoelectric point in aqueous solutions. researchgate.net

Table 2: Acid-Base Properties of Anthranilic Acid Derivatives

| Compound | pKa₁ (Ammonium) | pKa₂ (Carboxyl) | log₁₀ Kz | Isoelectric Point (pH₁) |

| Anthranilic Acid | 2.05 | 4.85 | 0.93 | 3.45 |

| N-Methylanthranilic Acid | 2.86 | 4.69 | 1.31 | 3.78 |

Data sourced from studies on anthranilic and N-methylanthranilic acids, which serve as models for the equilibria of this compound. nih.govscience.gov

Mechanistic Investigations of Chemical Reactions

Understanding the precise mechanisms of the transformations described above requires detailed mechanistic studies, often employing kinetic analysis.

Kinetic studies are essential for determining reaction rates, orders, and activation energies, which together help to elucidate the step-by-step pathway of a chemical reaction. While specific kinetic data for many reactions of this compound are not widely published, the principles can be understood from studies on analogous compounds.

For example, the mechanism of oxidative N-dealkylation can be investigated through kinetic studies. The oxidation of various amines by reagents like hexacyanoferrate(III) has been shown to be first-order with respect to both the amine and the oxidant, suggesting a rate-determining step involving the initial interaction between these two species, often leading to an aminium cation radical. researchgate.net

Similarly, kinetic analysis of N-acylation reactions can help confirm the reaction mechanism, such as whether it proceeds through a direct nucleophilic attack or involves an intermediate. By systematically varying reactant concentrations and measuring the reaction rate, a rate law can be established. For instance, if the reaction is found to be first order in both the amine and the acyl chloride, it supports a bimolecular mechanism.

These types of investigations provide fundamental insights into the reactivity of the molecule, allowing for the optimization of reaction conditions and the prediction of product formation.

Transition State Analysis and Energy Profiles of this compound Reactions

The elucidation of chemical reaction mechanisms at a molecular level is crucial for understanding and optimizing synthetic routes. For this compound, a comprehensive understanding of its reactivity is underpinned by the analysis of transition states and the corresponding energy profiles of its transformations. While specific experimental and computational studies on the transition state analysis of this compound are not extensively documented in publicly available literature, we can infer its likely reactivity based on well-established principles and studies of analogous N-substituted anthranilic acid derivatives. This section will, therefore, discuss the theoretical framework for analyzing the transition states and energy profiles of key reactions involving this molecule, supported by data from related systems.

The chemical transformations of this compound are primarily dictated by the interplay between the carboxylic acid and the secondary amino groups, ortho-substituted on a benzene ring. Plausible reactions include intramolecular cyclization, esterification, and amidation. The mechanisms of these reactions are characterized by one or more transition states, which are high-energy, transient molecular configurations that connect reactants to products or intermediates.

Theoretical Approach to Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to model the potential energy surface of a reaction. This allows for the identification and characterization of stationary points, including reactants, products, intermediates, and, most importantly, transition states. A transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Its structure provides a snapshot of the bond-breaking and bond-forming processes.

For a hypothetical intramolecular cyclization of this compound to form a lactam, the reaction would proceed through a transition state where the nitrogen atom attacks the carbonyl carbon of the carboxylic acid. The analysis of this transition state would involve:

Geometric Parameters: Examination of key bond lengths and angles. For instance, the forming N-C bond and the breaking O-H bond would be partially formed and broken, respectively.

Vibrational Frequencies: A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate towards the product.

Energy Calculation: The energy of the transition state relative to the reactants determines the activation energy (ΔG‡), a critical factor in determining the reaction rate.

Energy Profiles of Plausible Reactions

A reaction energy profile is a two-dimensional plot that illustrates the change in potential energy as reactants are converted into products. The peaks on this profile correspond to transition states, while the valleys represent stable intermediates.

Coordination Chemistry and Metal Complexes of 2 Isopropylamino Benzoic Acid

Ligand Properties of 2-(Isopropylamino)benzoic Acid

The behavior of this compound as a ligand is primarily dictated by the interplay of its functional groups—the carboxyl and amino moieties—and the steric and electronic influence of the isopropyl group.

Chelating and Bridging Capabilities of the Carboxyl and Amino Groups

The carboxyl and amino groups are the primary sites of interaction with metal ions. The carboxylate group can coordinate to a metal center in several ways: as a monodentate ligand, where only one oxygen atom is involved in bonding; as a bidentate chelating ligand, where both oxygen atoms bind to the same metal ion to form a stable ring; or as a bridging ligand, connecting two or more metal centers. The amino group, with its lone pair of electrons on the nitrogen atom, can also form a coordinate bond with a metal ion.

The ortho-positioning of the amino and carboxyl groups on the benzene (B151609) ring allows this compound to act as a bidentate chelating ligand, forming a stable six-membered ring with a metal ion. This chelation is a key factor in the formation of stable mononuclear complexes. Furthermore, the carboxylate group retains the ability to bridge metal centers, which can lead to the formation of polynuclear structures. The specific coordination mode adopted depends on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Influence of the Isopropyl Group on Steric and Electronic Properties

The isopropyl group attached to the nitrogen atom significantly influences the ligand's coordination behavior.

Steric Effects: The bulky nature of the isopropyl group introduces steric hindrance around the nitrogen donor atom. This steric bulk can affect the geometry of the resulting metal complexes, potentially leading to distorted coordination spheres. For instance, the steric repulsion between the isopropyl group and other ligands coordinated to the metal center can influence the bond angles and distances within the complex. In some cases, significant steric hindrance may even prevent the formation of certain types of complexes that would otherwise be possible with a smaller substituent.

Electronic Effects: The isopropyl group is an electron-donating group through an inductive effect. This increases the electron density on the nitrogen atom, enhancing its basicity and, consequently, its ability to donate its lone pair of electrons to a metal ion. This enhanced donor strength of the amino group can lead to the formation of more stable metal-ligand bonds compared to unsubstituted anthranilic acid.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Formation of Mononuclear and Polynuclear Complexes

As previously mentioned, this compound can form both mononuclear and polynuclear complexes. Mononuclear complexes are often formed when the ligand acts as a simple bidentate chelating agent, with one ligand molecule binding to a single metal ion. The formation of such complexes is favored under conditions that promote chelation.

Polynuclear complexes can arise when the carboxylate group of the ligand bridges two or more metal centers. This bridging can lead to the formation of dimers, trimers, or even one-, two-, or three-dimensional coordination polymers. The reaction of alkyl-substituted aromatic monocarboxylic acids with first-row transition metal ions in the presence of chelating and bridging N,N-donor ligands can produce a variety of discrete and polymeric complexes rsc.org. The structure of these complexes is influenced by the position of the substituent on the benzoic acid and the nature of any auxiliary ligands present rsc.org.

Coordination Modes with Various Metal Ions (e.g., Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Eu(III), Organotin(IV))

This compound is expected to form complexes with a wide range of metal ions, with the coordination mode being influenced by the specific properties of the metal.

Co(II), Ni(II), Cu(II): These first-row transition metals are likely to form complexes where the ligand acts as a bidentate N,O-donor, leading to the formation of octahedral or square planar geometries, depending on the metal ion and other coordinating ligands. For instance, Ni(II) complexes with Schiff bases derived from 2-aminophenol often exhibit four-coordinate square planar geometry jchemlett.com. Similarly, Cu(II) complexes with substituted benzoates can adopt square planar, square pyramidal, or trigonal bipyramidal geometries mdpi.com.

Zn(II) and Cd(II): As d¹⁰ metal ions, Zn(II) and Cd(II) have more flexible coordination geometries. They can form tetrahedral, square pyramidal, or octahedral complexes. With substituted phenanthroline and benzoate ligands, Zn(II) has been observed to form mononuclear complexes with flexible binding topologies of the carboxylate ligand mdpi.com. Both Zn(II) and Cd(II) can form complexes with phenanthroline derivative ligands, resulting in binuclear or polymeric structures researchgate.net.

Eu(III): Lanthanide ions like Eu(III) have high coordination numbers, typically ranging from 7 to 10. In complexes with carboxylate ligands, such as benzoic acid, Eu(III) can form mononuclear complexes where the coordination sphere is saturated with the organic ligands mdpi.com. The coordination of this compound to Eu(III) would likely involve the carboxylate group, and potentially the amino group, contributing to a highly coordinated structure. These complexes are of particular interest due to their potential luminescent properties mdpi.comscielo.brrsc.orgnih.gov.

Organotin(IV): Organotin(IV) compounds readily form complexes with carboxylate ligands. The coordination geometry around the tin atom can vary from tetrahedral to trigonal bipyramidal to octahedral, depending on the number and nature of the organic groups attached to the tin and the coordination mode of the carboxylate. In complexes with substituted benzoic acids, the carboxylate can act as a monodentate or a bridging ligand, leading to monomeric, dimeric, or polymeric structures mdpi.comthescipub.comthescipub.comresearchgate.net. For example, some organotin(IV) complexes of 3-(dimethylamino)benzoic acid feature carboxylate anions exhibiting both monodentate and bidentate coordination, resulting in five-coordinated tin atoms in solution thescipub.comthescipub.com.

Determination of Complex Geometry and Coordination Numbers via Spectroscopic and Analytical Techniques

A combination of spectroscopic and analytical methods is essential for the comprehensive characterization of metal complexes of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the carboxylate group. The position of the asymmetric and symmetric stretching vibrations of the COO⁻ group can indicate whether it is acting as a monodentate, bidentate, or bridging ligand. The difference between these two frequencies (Δν) is particularly informative. A large Δν value is typically associated with monodentate coordination, while a smaller Δν value suggests bidentate or bridging coordination. The N-H stretching vibration of the amino group will also shift upon coordination to a metal ion.

UV-Visible (UV-Vis) Spectroscopy: For complexes of transition metals with unfilled d-orbitals, UV-Vis spectroscopy provides information about the electronic transitions within the complex. The position and intensity of the d-d transition bands can be used to infer the coordination geometry of the metal ion (e.g., octahedral vs. tetrahedral). For instance, the electronic absorption spectrum of a Co(II) complex can help determine if it has an octahedral or tetrahedral geometry based on the observed transitions semanticscholar.orgresearchgate.netnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its complexes, particularly for diamagnetic metal ions like Zn(II), Cd(II), and organotin(IV). Changes in the chemical shifts of the protons and carbons of the ligand upon complexation provide evidence of coordination. For organotin complexes, ¹¹⁹Sn NMR spectroscopy is a valuable technique for determining the coordination number and geometry around the tin atom mdpi.comthescipub.comthescipub.com.

Below is an illustrative table summarizing the expected coordination behavior and characterization data for complexes of this compound with various metal ions, based on general principles and data from similar systems.

| Metal Ion | Expected Coordination Geometry | Potential Nuclearity | Key Spectroscopic Features |

| Co(II) | Octahedral or Tetrahedral | Mononuclear or Polynuclear | UV-Vis: d-d transitions characteristic of the geometry. IR: Shifts in ν(COO) and ν(N-H) bands. |

| Ni(II) | Octahedral or Square Planar | Mononuclear or Polynuclear | UV-Vis: d-d transitions indicative of the coordination environment. IR: Shifts in ν(COO) and ν(N-H) bands. |

| Cu(II) | Square Planar, Square Pyramidal, or Distorted Octahedral | Mononuclear or Polynuclear | UV-Vis: Broad d-d transition band. EPR spectroscopy can provide further structural details. IR: Shifts in ν(COO) and ν(N-H) bands. |

| Zn(II) | Tetrahedral or Octahedral | Mononuclear or Polynuclear | NMR: ¹H and ¹³C NMR show shifts upon coordination. IR: Shifts in ν(COO) and ν(N-H) bands. |

| Cd(II) | Tetrahedral, Octahedral, or higher coordination numbers | Mononuclear or Polynuclear | NMR: ¹H, ¹³C, and ¹¹³Cd NMR can be used. IR: Shifts in ν(COO) and ν(N-H) bands. |

| Eu(III) | High coordination number (e.g., 7, 8, 9, or 10) | Mononuclear or Polynuclear | Luminescence spectroscopy: Characteristic sharp emission bands of Eu(III). IR: Shifts in ν(COO) and ν(N-H) bands. |

| Organotin(IV) | Tetrahedral, Trigonal Bipyramidal, or Octahedral | Mononuclear, Dinuclear, or Polymeric | NMR: ¹H, ¹³C, and ¹¹⁹Sn NMR are crucial for structural elucidation. IR: Δν(COO) helps determine the carboxylate binding mode. |

Advanced Applications in Catalysis and Materials Science

The unique structural and electronic properties of this compound, arising from the presence of both a carboxylic acid and a secondary amino group, make its metal complexes promising candidates for advanced applications. These functional groups provide versatile coordination sites for metal ions, leading to the formation of diverse structures with potential utility in materials science and catalysis. While direct applications of this compound complexes are an emerging area of research, the broader families of benzoic acid and anthranilic acid derivatives have demonstrated significant potential in the development of Metal-Organic Frameworks (MOFs), coordination polymers, catalytic systems, and luminescent materials.

Metal-Organic Frameworks (MOFs) and Coordination Polymers Based on Benzoic Acid Ligands

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and ultimately the function of the resulting MOF. Benzoic acid and its derivatives are widely used as linkers due to their rigidity and the versatile coordination chemistry of the carboxylate group.

While there is a wealth of research on MOFs constructed from simple benzoic acids and aminobenzoic acids, the use of this compound as a primary linker in the synthesis of MOFs is not yet widely reported in the literature. However, the principles established from related systems suggest its potential. For instance, the presence of the amino group can introduce additional hydrogen bonding sites, which can influence the packing of the framework and its stability. Furthermore, the amino group can be a site for post-synthetic modification, allowing for the tuning of the MOF's properties after its initial construction.

Coordination polymers, which can be considered as precursors or lower-dimensional analogues of MOFs, have been successfully synthesized using various aminobenzoic acid isomers. These materials can form one-dimensional chains, two-dimensional layers, or three-dimensional networks depending on the coordination preferences of the metal ion and the geometry of the ligand. For example, zinc(II) coordination polymers have been synthesized with various carboxylate linkers, demonstrating diverse applications. nih.gov The steric bulk of the isopropyl group in this compound would be expected to play a significant role in the resulting topology of a coordination polymer, potentially leading to more open structures compared to less substituted aminobenzoic acids.

The general approach to synthesizing these materials involves the solvothermal reaction of a metal salt with the organic linker in a high-boiling point solvent. brieflands.com

Table 1: Examples of Coordination Polymers with Benzoic Acid Derivative Linkers

| Linker | Metal Ion | Dimensionality | Reference |

| 3,5-(4-carboxybenzyloxy) benzoic acid | Ce(III), Nd(III) | 2D | rsc.org |

| 3,5-(4-carboxybenzyloxy) benzoic acid | Cu(II), Cd(II) | 3D | rsc.org |

| 3-(2′,4′-dicarboxylphenoxy)phthalic acid | Cu(II), Mn(II), Zn(II) | 2D | mdpi.com |

| N-phthaloylglycine and terephthalic acid | Eu(III), Gd(III) | 1D | nih.gov |

Homogeneous and Heterogeneous Catalysis Mediated by this compound Complexes

The development of efficient and selective catalysts is a cornerstone of modern chemistry. Metal complexes are often at the heart of catalytic cycles, and the ligand plays a critical role in tuning the catalyst's activity, selectivity, and stability. Complexes of this compound possess features that make them intriguing candidates for both homogeneous and heterogeneous catalysis. The combination of a "hard" carboxylate oxygen donor and a "softer" amino nitrogen donor allows for the stabilization of a variety of metal centers in different oxidation states.

Homogeneous Catalysis: In a homogeneous catalytic system, the catalyst is in the same phase as the reactants. While specific catalytic applications of this compound complexes are not extensively documented, related N,O-ligated metal complexes have shown activity in various organic transformations. For example, metal complexes with Schiff bases derived from amino acids have been investigated as catalysts for Mannich reactions. nih.gov The electronic properties of the this compound ligand, influenced by the electron-donating nature of the amino group, could modulate the reactivity of a coordinated metal center.

Heterogeneous Catalysis: Heterogeneous catalysts operate in a different phase from the reactants, which offers significant advantages in terms of catalyst separation and recycling. MOFs and coordination polymers can serve as platforms for heterogeneous catalysis. semanticscholar.org The metal nodes can act as catalytic sites, or catalytically active species can be encapsulated within the pores. While MOFs based on this compound have not been reported as catalysts, alkaline earth metal benzoates have been employed as recyclable heterogeneous catalysts for esterification reactions. researchgate.net This suggests that solid-state materials incorporating the 2-(isopropylamino)benzoate ligand could potentially exhibit catalytic activity. A zinc(II) coordination polymer has been shown to be a highly active and recoverable heterogeneous catalyst for the cyanosilylation of benzaldehydes. mdpi.com

The transition from homogeneous to heterogeneous catalysis is a key area of research aimed at combining the high selectivity of the former with the practical advantages of the latter.

Luminescent Properties of Lanthanide Complexes Incorporating Benzoic Acid Ligands

Lanthanide ions, particularly Eu(III) and Tb(III), are known for their sharp, line-like emission bands, long luminescence lifetimes, and high color purity. chemistryviews.orgnih.gov However, their direct excitation is inefficient due to the forbidden nature of f-f transitions. mdpi.com This limitation can be overcome by coordinating the lanthanide ion with an organic ligand that can absorb light efficiently and transfer the energy to the metal center, a process known as the "antenna effect" or sensitization. mdpi.com

Benzoic acid and its derivatives are effective "antenna" ligands for sensitizing lanthanide emission. researchgate.net The absorption of UV light by the aromatic ring of the benzoate ligand populates its excited singlet state. Through intersystem crossing, the energy is transferred to the triplet state of the ligand. If the energy of this triplet state is appropriately matched with the accepting energy level of the lanthanide ion, efficient energy transfer can occur, leading to the characteristic emission of the lanthanide.

The substitution on the benzoic acid ring can significantly impact the luminescent properties of the resulting lanthanide complexes. Electron-donating or withdrawing groups can alter the energy levels of the ligand's singlet and triplet states, thereby affecting the efficiency of the energy transfer process. Studies on terbium complexes with various benzoic acid derivatives, including o-aminobenzoic acid, have shown that these complexes exhibit excellent luminescence. researchgate.net It was found that the terbium complex with sulfosalicylic acid had the strongest fluorescence intensity. researchgate.net

For europium complexes, the intensity of the hypersensitive 5D0 → 7F2 transition, which is responsible for the brilliant red emission, is highly sensitive to the coordination environment. mdpi.com The introduction of a 2-(isopropylamino) group could influence the symmetry around the Eu(III) ion and the efficiency of the energy transfer, thus modulating the luminescence quantum yield and lifetime. The presence of N-H oscillators in proximity to the lanthanide ion can sometimes lead to non-radiative de-excitation, quenching the luminescence. rsc.org

Table 2: Photophysical Data for Selected Lanthanide Complexes with Benzoic Acid Derivatives

| Lanthanide Ion | Ligand | Emission Peaks (nm) | Transition | Reference |

| Eu(III) | 4-(4-pyridyl formoyl) benzoic acid | 583, 596, 618, 655, 703 | 5D0 → 7FJ (J=0-4) | nih.gov |

| Tb(III) | o-aminobenzoic acid | 490, 545, 585, 620 | 5D4 → 7FJ (J=6,5,4,3) | researchgate.net |

| Tb(III) | sulfosalicylic acid | 490, 545, 585, 620 | 5D4 → 7FJ (J=6,5,4,3) | researchgate.net |

| Eu(III) | 4-dodecyloxybenzoic acid | 579, 592, 613, 652, 698 | 5D0 → 7FJ (J=0-4) | cornell.edu |

Theoretical and Computational Chemistry of 2 Isopropylamino Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 2-(isopropylamino)benzoic acid at the atomic and electronic levels. These calculations, often employing Density Functional Theory (DFT), offer a detailed view of the molecule's behavior. niscpr.res.in

The electronic structure of this compound is key to its chemical reactivity and spectroscopic properties. Molecular Orbital (MO) theory describes the distribution and energy of electrons within the molecule. pressbooks.pub The overlap of atomic orbitals results in the formation of bonding and antibonding molecular orbitals. youtube.com

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For aromatic compounds like this compound, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, and the LUMO is a π*-orbital. The presence of the amino and carboxyl groups influences the energy levels of these orbitals. The lone pair of electrons on the nitrogen atom of the isopropylamino group can participate in resonance with the benzene ring, which would raise the energy of the HOMO. Conversely, the electron-withdrawing nature of the carboxylic acid group would lower the energy of the LUMO.

The molecular electrostatic potential (MEP) surface is another important aspect of electronic structure analysis. It maps the electrostatic potential onto the electron density surface, revealing the regions of the molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the oxygen atoms of the carboxyl group are expected to be regions of high negative potential, making them susceptible to electrophilic attack. The hydrogen atom of the carboxyl group and the hydrogen on the amino group would be areas of positive potential, indicating their susceptibility to nucleophilic attack.

The conformational flexibility of this compound is primarily due to the rotation around the C-N bond of the isopropylamino group and the C-C bond connecting the carboxyl group to the benzene ring. Different conformations can have significantly different energies, and identifying the global energy minimum is crucial for understanding the molecule's predominant structure. nih.gov

Computational methods can be used to perform a systematic scan of the potential energy surface by rotating these bonds. The results of such a scan would reveal the various stable conformers (local energy minima) and the transition states that separate them. The stability of different conformers is influenced by a balance of steric and electronic effects. For instance, steric hindrance between the isopropyl group and the carboxylic acid group would destabilize certain conformations. Intramolecular hydrogen bonding between the amino hydrogen and the carbonyl oxygen of the carboxylic acid could stabilize a particular conformer. researchgate.net The relative energies of the different conformers determine their population at a given temperature, according to the Boltzmann distribution. It is likely that multiple low-energy conformations exist for this compound, and these may be important for its biological activity. uky.edu

Quantum chemical calculations can predict various spectroscopic parameters with a good degree of accuracy. niscpr.res.in These predictions are valuable for interpreting experimental spectra and for confirming the structure of the molecule.

NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are sensitive to the local electronic environment of each nucleus. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. docbrown.info The predicted shifts for the aromatic protons would be influenced by the electron-donating amino group and the electron-withdrawing carboxyl group. The protons of the isopropyl group would have characteristic shifts in the aliphatic region of the spectrum.

Vibrational Frequencies: The vibrational frequencies in an infrared (IR) or Raman spectrum correspond to the different vibrational modes of the molecule. docbrown.info Theoretical calculations can predict these frequencies, which can then be compared to experimental data. researchgate.netmdpi.com The predicted vibrational spectrum of this compound would show characteristic peaks for the O-H stretch of the carboxylic acid, the N-H stretch of the amino group, the C=O stretch of the carbonyl group, and various vibrations associated with the benzene ring and the isopropyl group. sci-hub.se

| Parameter | Predicted Value Range | Notes |

|---|---|---|

| ¹H NMR Chemical Shift (Aromatic) | 6.5 - 8.0 ppm | Shifts are influenced by the positions of the amino and carboxyl groups. |

| ¹H NMR Chemical Shift (Isopropyl CH) | 3.5 - 4.5 ppm | A septet is expected due to coupling with the methyl protons. |

| ¹H NMR Chemical Shift (Isopropyl CH₃) | 1.0 - 1.5 ppm | A doublet is expected due to coupling with the CH proton. |

| ¹³C NMR Chemical Shift (C=O) | 165 - 175 ppm | Characteristic for a carboxylic acid. |

| IR Frequency (O-H stretch) | 2500 - 3300 cm⁻¹ | A broad peak due to hydrogen bonding. |

| IR Frequency (N-H stretch) | 3300 - 3500 cm⁻¹ | A sharp to medium peak. |

| IR Frequency (C=O stretch) | 1680 - 1710 cm⁻¹ | A strong, sharp peak. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for studying the behavior of this compound on a larger time and length scale than what is accessible with quantum chemical calculations. scialert.net

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. mdpi.com This method is widely used in drug discovery to screen for potential drug candidates and to understand the mechanism of action of a drug. nih.gov For this compound, docking studies could be performed to investigate its binding to various biological targets. The process involves generating a number of possible binding poses and then scoring them based on their predicted binding affinity. nih.gov

The results of a docking study would provide insights into the key interactions between this compound and the amino acid residues in the active site of the target protein. These interactions could include hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces. For example, the carboxylic acid group of this compound could form hydrogen bonds with polar residues in the active site, while the benzene ring could engage in hydrophobic interactions. rsc.org

| Functional Group | Potential Interaction | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Carboxylic Acid | Hydrogen Bonding, Ionic Interactions | Arginine, Lysine (B10760008), Histidine, Serine, Threonine |

| Isopropylamino Group | Hydrogen Bonding | Aspartate, Glutamate, Serine, Threonine |

| Benzene Ring | Hydrophobic Interactions, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

Molecular dynamics (MD) simulations provide a way to study the time evolution of a molecular system. nih.gov An MD simulation of this compound in a solvent, such as water, would allow for the exploration of its conformational landscape and its interactions with the surrounding solvent molecules. researchgate.netrsc.org The simulation would show how the molecule samples different conformations over time and how it forms hydrogen bonds with water molecules. mdpi.com

MD simulations can also be used to study the interactions between this compound and a target protein in more detail than what is possible with docking alone. figshare.com After a docking pose is obtained, an MD simulation of the ligand-protein complex can be performed to assess the stability of the binding pose and to investigate the dynamics of the interactions. The simulation could reveal important information about the flexibility of the active site and the role of water molecules in mediating the binding.

Prediction of Physicochemical Parameters Relevant to Molecular Behavior

The theoretical and computational analysis of this compound provides critical insights into its molecular behavior, guiding its potential applications and further research. By predicting key physicochemical parameters, a foundational understanding of the compound's properties, such as its ionization state, solubility, and intermolecular interactions, can be established.

Acidity Constant (pKa) Predictions and Experimental Validation

The acidity constant (pKa) is a crucial parameter that indicates the extent of ionization of a molecule in a solution. For this compound, the presence of both a carboxylic acid group and a secondary amine group makes it an amphoteric molecule, capable of both donating and accepting a proton.

Computational models are frequently employed to predict pKa values, offering a rapid and cost-effective alternative to experimental determination. Various software packages and online tools utilize algorithms based on quantitative structure-activity relationships (QSAR), empirical methods, and quantum chemical calculations to estimate pKa. For this compound, a predicted pKa value has been reported. guidechem.com

Table 1: Predicted Acidity Constant (pKa) of this compound

| Parameter | Predicted Value | Prediction Method |

| pKa | 2.74 ± 0.36 | Not Specified |

This interactive table provides the predicted pKa value for this compound.

The predicted pKa of 2.74 is attributed to the carboxylic acid moiety. guidechem.com The electron-donating nature of the isopropylamino group at the ortho position is expected to increase the electron density on the carboxylate group, making it a stronger base (and thus a weaker acid) compared to benzoic acid (pKa ≈ 4.2). However, the presence of the amino group also introduces the possibility of intramolecular hydrogen bonding between the amine proton and the carbonyl oxygen of the carboxylic acid, which can influence the ease of deprotonation.

Solvent Interaction Modeling and Solubility Profiles

The interaction of this compound with various solvents is fundamental to understanding its solubility, which in turn is a critical factor in many of its potential applications. Solvent interaction modeling can provide a molecular-level picture of how the solute and solvent molecules arrange themselves and the nature of the intermolecular forces at play.

The structure of this compound, featuring a nonpolar benzene ring and isopropyl group, along with polar carboxylic acid and secondary amine groups, suggests a complex solubility profile. The molecule can engage in several types of intermolecular interactions:

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl group) and acceptor (at the carbonyl oxygen). The secondary amine is also a hydrogen bond donor. These groups will form strong hydrogen bonds with protic solvents like water, ethanol, and methanol.

Dipole-Dipole Interactions: The polar functional groups will interact with other polar solvent molecules through dipole-dipole forces.

Van der Waals Forces: The aromatic ring and the alkyl chain of the isopropyl group will interact with nonpolar solvents through weaker van der Waals forces.

Due to these competing interactions, the solubility of this compound is expected to be moderate in a range of solvents. It is likely to be sparingly soluble in water due to the hydrophobic nature of the benzene ring and isopropyl group. researchgate.net The solubility in aqueous solutions would also be highly dependent on the pH, with increased solubility at pH values above the pKa of the carboxylic acid (forming the more soluble carboxylate salt) and below the pKa of the conjugate acid of the amine. In organic solvents, its solubility will be influenced by the solvent's polarity. It is expected to be more soluble in polar aprotic solvents like acetone (B3395972) and ethyl acetate, which can act as hydrogen bond acceptors, and in alcohols like isopropanol. researchgate.net

Topological Polar Surface Area (TPSA) and Rotatable Bonds Analysis

Topological Polar Surface Area (TPSA) is a descriptor calculated from the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. It is a valuable parameter for predicting the transport properties of molecules, such as intestinal absorption and blood-brain barrier penetration. A higher TPSA is generally associated with lower membrane permeability.

The number of rotatable bonds is a measure of the conformational flexibility of a molecule. A high number of rotatable bonds can negatively impact bioavailability, as the molecule may need to adopt a specific conformation to bind to a target or cross a biological membrane.

For this compound, these parameters have been computationally determined.

Table 2: Computed Molecular Descriptors for this compound

| Parameter | Computed Value | Source |

| Topological Polar Surface Area (TPSA) | 49.3 Ų | PubChem |

| Rotatable Bond Count | 3 | PubChem |

This interactive table presents the computed TPSA and rotatable bond count for this compound.

The calculated TPSA of 49.3 Ų suggests that this compound is likely to have good membrane permeability. Molecules with a TPSA of less than 140 Ų are generally considered to have good oral bioavailability. The three rotatable bonds (the C-N bond of the isopropyl group, the C-C bond connecting the carboxylic acid to the ring, and the C-N bond connecting the amino group to the ring) indicate a moderate degree of conformational flexibility. This flexibility allows the molecule to adopt various spatial arrangements, which could be important for its interaction with biological targets.

Predicted Collision Cross Section (CCS) Analysis

Collision Cross Section (CCS) is a measure of the three-dimensional shape of an ion in the gas phase. It is an important parameter in ion mobility-mass spectrometry (IM-MS), which separates ions based on their size and shape as they drift through a gas-filled chamber. Predicted CCS values can aid in the identification of unknown compounds by providing an additional data point to complement mass-to-charge ratio and retention time.

While experimentally determined CCS values for this compound are not available, predicted values for a structurally similar compound, 2-(isopropylamino)butyl ester hydrochloride, have been reported. uni.lu These predictions are typically generated using computational methods that model the interaction of the ion with the drift gas.

Table 3: Predicted Collision Cross Section (CCS) Values for 2-(Isopropylamino)butyl Ester Hydrochloride Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 236.16451 | 157.9 |

| [M+Na]⁺ | 258.14645 | 161.8 |

| [M-H]⁻ | 234.14995 | 160.7 |

| [M+NH₄]⁺ | 253.19105 | 175.1 |

| [M+K]⁺ | 274.12039 | 160.5 |

This interactive table displays the predicted CCS values for different adducts of the related compound 2-(isopropylamino)butyl ester hydrochloride. uni.lu

The predicted CCS values provide an estimation of the ion's rotational average cross-sectional area. uni.lu These values are dependent on the type of adduct formed during ionization. For this compound itself, the CCS values would be expected to be slightly different due to the presence of a carboxylic acid instead of a butyl ester. However, the data for the related compound provides a useful reference point. The analysis of CCS can be particularly valuable in distinguishing between isomers, which have the same mass but may have different three-dimensional structures and therefore different CCS values.

Molecular Interactions and Mechanistic Biochemical Investigations of 2 Isopropylamino Benzoic Acid

Enzyme Binding and Inhibition Studies

2-(Isopropylamino)benzoic acid, also known as N-isopropylanthranilic acid, belongs to a class of compounds that have been investigated for their enzyme inhibitory potential. The following sections delve into the probable kinetic and structural basis of its interactions with key enzymes.

Protein-Tyrosine Phosphatases (PTPs): Research on structurally analogous compounds, such as 2-(oxalylamino)benzoic acid, has shown them to be competitive inhibitors of protein-tyrosine phosphatases like PTP1B. nih.govresearchgate.net This suggests that this compound may also act as a competitive inhibitor, binding to the active site of the enzyme and preventing the binding of the natural substrate. The binding is likely reversible. X-ray crystallography of PTP1B complexed with 2-(oxalylamino)benzoic acid revealed that the inhibitor mimics the binding of the natural substrate, forming hydrogen bonds with the PTP signature motif. nih.gov

α-Amylase and α-Glucosidase: Studies on various benzoic acid derivatives have demonstrated their potential to inhibit α-amylase and α-glucosidase, enzymes crucial for carbohydrate digestion. nih.gov The mode of inhibition by these derivatives is often non-competitive or uncompetitive. The inhibitory activity of flavonoids, another class of compounds studied for α-amylase inhibition, has been linked to the number of hydroxyl groups in the molecule. nih.gov While this compound lacks hydroxyl groups, the nitrogen and carboxylic acid moieties can participate in hydrogen bonding and electrostatic interactions within the enzyme's active or allosteric sites.

| Enzyme | Potential Inhibition Type | Key Structural Features Involved |

| Protein-Tyrosine Phosphatases (PTPs) | Competitive | Carboxylate group, Amino group |

| α-Amylase | Non-competitive/Uncompetitive | Carboxylate group, Isopropyl group |

| α-Glucosidase | Non-competitive/Uncompetitive | Carboxylate group, Isopropyl group |

Protein-Tyrosine Phosphatase 1B (PTP1B): Molecular docking studies of 2-(oxalylamino)benzoic acid with PTP1B have identified key interactions within the active site. nih.gov The binding of this analog involves the creation of a unique arrangement with Asp(181), Lys(120), and Tyr(46). nih.gov It is plausible that the carboxylate group of this compound could form similar electrostatic interactions and hydrogen bonds with positively charged residues like arginine and lysine (B10760008) in the PTP1B active site. The isopropyl group may engage in hydrophobic interactions with nonpolar residues, further stabilizing the enzyme-inhibitor complex. Docking studies on other oxalyl aryl amino benzoic acid derivatives have highlighted the importance of amino acid residues such as Gly220 and Arg221 for specific H-bonding interactions. nih.gov

α-Amylase and α-Glucosidase: For α-amylase, molecular docking of benzodioxole derivatives, which share the benzoic acid core, has shown that the carboxylic acid group is important for activity, potentially interacting with catalytic residues like E233 and H201. nih.gov Similarly, in α-glucosidase, docking studies of various inhibitors have revealed interactions with key residues in the active site. mdpi.comnih.govcmu.ac.thnih.govresearchgate.net The isopropyl group of this compound could fit into hydrophobic pockets within the active sites of these enzymes, while the carboxylate and amino groups could form hydrogen bonds and salt bridges.

Structure-activity relationship (SAR) studies on anthranilic acid derivatives provide valuable insights into how modifications to the core structure affect enzyme inhibition. sums.ac.irunl.edupharmacy180.commdpi.com

For anthranilic acid derivatives acting as matrix metalloproteinase (MMP) inhibitors, substitution on the anthranilic acid ring has been shown to significantly impact potency. For instance, a methyl group at the 3-position can increase inhibitory activity by an order of magnitude. unl.edu This suggests that the substitution pattern on the aromatic ring is crucial for optimal interaction with the enzyme's binding pocket.

In the context of MabA (FabG1) inhibition, the presence of an acidic function (like the carboxylic acid in this compound) is essential for in vitro activity. mdpi.com Furthermore, SAR studies on fenamates (N-arylanthranilic acids) indicate that the NH moiety is critical for activity, as its replacement significantly reduces anti-inflammatory effects. pharmacy180.com The position of the carboxyl group is also vital, with 2-aminobenzoic acid derivatives being active while 3- and 4-aminobenzoic acid analogs are not. unl.edupharmacy180.com

For this compound, the N-isopropyl group would be a key determinant of its specific activity and selectivity towards different enzymes compared to other N-substituted anthranilic acids. The size and hydrophobicity of this group would influence how the molecule fits into and interacts with the hydrophobic sub-pockets of an enzyme's active site.

Receptor Modulation and Signal Transduction Pathway Analysis

Information regarding the direct interaction of this compound with specific receptors and its impact on signaling cascades is not well-documented. However, based on the activities of related benzoic acid derivatives, some potential interactions can be hypothesized.

Studies on [(acylamino)alkyl]benzoic acids have explored their binding to putative insulin-releasing receptor sites on pancreatic beta cells. nih.gov These studies suggest that the carboxyl group is crucial for high hypoglycemic activity, potentially binding to the same receptor site as sulfonylurea drugs. nih.gov While this compound has a different substitution pattern, the presence of the essential carboxyl group suggests it could potentially interact with similar receptors. Competitive binding assays would be necessary to determine its affinity and selectivity for various receptors, including G-protein coupled receptors (GPCRs) or nuclear receptors. merckmillipore.comzhanggroup.org

Benzoic acid and its derivatives have been shown to influence intracellular signaling pathways. For instance, benzoic acid can affect membrane trafficking pathways in yeast. While this is a general effect, it highlights the potential for benzoic acid derivatives to interact with cellular machinery.

More specifically, compounds with structural similarities have been shown to modulate key signaling pathways involved in inflammation and cell growth, such as the MAPK pathway. For example, certain benzoic acid derivatives can inhibit the phosphorylation of JNK and p38 MAPK. nih.gov Other natural compounds have been shown to regulate pathways like cAMP signaling. nih.govnih.gov Given that PTPs, potential targets of this compound, are critical regulators of numerous signaling pathways, inhibition of these enzymes could lead to downstream effects on cascades like the MAPK/ERK and PI3K/Akt pathways. However, without direct experimental evidence, the specific impact of this compound on any particular signaling cascade remains speculative.

Molecular Mechanisms of Antimicrobial Action

While some derivatives of anthranilic acid are known to possess antimicrobial properties, the specific molecular mechanisms of this compound have not been fully elucidated. nih.govmdpi.comresearchgate.net Research into related compounds, such as other benzoic acid derivatives, suggests potential mechanisms that could be relevant.

Specific studies detailing the disruption of cellular pH homeostasis in microorganisms by this compound are not available. However, it is a known mechanism of action for benzoic acid and some of its derivatives. These compounds can disrupt the normal pH balance within bacterial cells, which is crucial for their survival and growth.

There is currently a lack of specific research identifying the inhibition of essential microbial metabolic pathways by this compound. General studies on anthranilic acid derivatives suggest that they may interfere with various biological pathways, but the precise targets for this specific compound are yet to be determined. mdpi.com

Molecular Basis of Anti-inflammatory Effects

The anti-inflammatory potential of N-substituted anthranilic acid derivatives is recognized, with some compounds in this class being used as nonsteroidal anti-inflammatory drugs (NSAIDs). sciepub.com However, the conclusive molecular mechanism of action for this series of compounds is not fully known. sciepub.com

Specific molecular studies on the modulation of inflammatory mediators and pathways by this compound are not presently available. For other anthranilic acid derivatives, anti-inflammatory effects have been observed, but the direct interaction with and modulation of specific inflammatory molecules and signaling cascades by this compound has not been documented in the reviewed literature. sciepub.comijper.org

Exploration of Gene Expression Alterations at a Molecular Level

Investigations into alterations of gene expression at a molecular level induced by this compound have not been reported in the available scientific literature. While some studies have explored the effects of other anthranilic acid derivatives on gene expression in the context of cancer research, this specific area remains uninvestigated for this compound. nih.gov

Advanced Research Applications of 2 Isopropylamino Benzoic Acid

Role as a Synthetic Building Block in Complex Molecule Synthesis

2-(Isopropylamino)benzoic acid, also known as N-isopropylanthranilic acid, serves as a valuable and versatile building block in the synthesis of more complex molecules, particularly various heterocyclic compounds. Its bifunctional nature, possessing both a carboxylic acid and a secondary amine group, allows for a range of chemical transformations. These reactive sites can be selectively targeted to construct intricate molecular architectures.

One notable application of this compound is in the synthesis of substituted benzoylbenzoic acid derivatives. For instance, it is a key precursor in the preparation of 2-(2-(Isopropylamino)benzoyl)benzoic acid. rsc.org This transformation highlights the ability of the N-isopropylanthranilic acid scaffold to be incorporated into larger, more functionalized systems. The synthesis of such complex molecules is crucial in the development of new materials and potential therapeutic agents.

The general utility of anthranilic acid derivatives in multicomponent reactions further underscores the importance of this compound as a synthetic intermediate. These reactions allow for the efficient construction of diverse molecular scaffolds from simple starting materials in a single step, which is a significant advantage in modern synthetic chemistry.

| Starting Material | Reagents/Conditions | Product | Reference |

| N-substituted benzamides | KOtBu, H2O, DMSO, 100°C | 2-(2-Aminobenzoyl)benzoic acids | rsc.org |

Applications in Chemical Biology Research

In the field of chemical biology, derivatives of anthranilic acid are utilized in the development of fluorescent probes. These probes are instrumental in studying biological processes within living systems. The core structure of anthranilic acid and its N-alkylated derivatives, such as the N-methyl anthraniloyl group, can be incorporated into larger molecules designed to interact with specific biological targets. nih.gov

For example, sulfhydryl-reactive fluorescent probes have been synthesized using anthraniloyl and N-methyl anthraniloyl moieties. nih.gov These probes can be attached to proteins, enabling researchers to study protein structure, function, and interactions. The fluorescence properties of these probes, such as their emission spectra and lifetimes, can provide valuable information about the local environment of the probe and any changes that occur upon binding to a target molecule. nih.gov While direct applications of this compound in this context are not extensively documented, its structural similarity to other N-alkylated anthranilic acids suggests its potential as a scaffold for the development of novel fluorescent probes with tailored properties.

The development of such chemical tools is essential for elucidating the complex mechanisms that underpin cellular function and disease, and for the identification of new drug targets.

Development of Novel Chemical Entities with Modulated Reactivity